molecular formula C24H22N6O4S B14988409 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B14988409
M. Wt: 490.5 g/mol
InChI Key: PNCZJBVXHAUOGU-UHFFFAOYSA-N
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Description

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound known for its diverse applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, starting with the preparation of the pyrimidine and pyridazine rings. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The process may also involve heating and stirring under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C24H22N6O4S

Molecular Weight

490.5 g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C24H22N6O4S/c1-15-4-8-19(9-5-15)30-13-12-21(31)22(28-30)23(32)27-18-6-10-20(11-7-18)35(33,34)29-24-25-16(2)14-17(3)26-24/h4-14H,1-3H3,(H,27,32)(H,25,26,29)

InChI Key

PNCZJBVXHAUOGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C

Origin of Product

United States

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